molecular formula C8H7F3N2O B178950 2-Amino-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone CAS No. 1211529-78-0

2-Amino-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone

Cat. No.: B178950
CAS No.: 1211529-78-0
M. Wt: 204.15 g/mol
InChI Key: MGPDBDGGEDFZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone ( 1211529-78-0) is a high-value pyridine derivative with a molecular weight of 204.15 g/mol and the molecular formula C8H7F3N2O . This compound serves as a versatile building block in medicinal and agrochemical research. Its structure, featuring a trifluoromethyl group at the pyridine's 5-position and an amino-substituted ethanone moiety at the 2-position, makes it a promising scaffold for drug discovery . Research indicates its potential in developing anticonvulsant agents and its role as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which is highly relevant for studies in drug metabolism and pharmacokinetics . Furthermore, its unique properties are exploited in agrochemical research for the synthesis of novel pesticides and herbicides . The compound can be synthesized via several routes, including a nucleophilic substitution pathway involving the α-bromination of a 1-(5-(trifluoromethyl)pyridin-2-yl)ethanone intermediate followed by amination with aqueous ammonia, yielding approximately 70% . An alternative method via oxime formation and subsequent catalytic hydrogenation offers a milder synthesis route . Researchers value this compound for its potential to interact with specific molecular targets and pathways, modulating biological activity in early-stage research. This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

2-amino-1-[5-(trifluoromethyl)pyridin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)5-1-2-6(13-4-5)7(14)3-12/h1-2,4H,3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPDBDGGEDFZRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(5-(Trifluoromethyl)pyridin-2-yl)ethanone

The first step involves preparing the pyridine-bound ethanone intermediate. Starting with 2-chloro-5-(trifluoromethyl)pyridine , a palladium-catalyzed cross-coupling reaction with acetyl tributylstannane in the presence of tetrakis(triphenylphosphine)palladium(0) facilitates the introduction of the acetyl group. Key conditions include:

  • Solvent : Toluene under nitrogen atmosphere

  • Temperature : 110°C for 12 hours

  • Yield : ~65% after silica gel chromatography

The reaction proceeds via oxidative addition of the aryl chloride to Pd(0), transmetallation with the stannane, and reductive elimination to form the carbon-carbon bond. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyridine ring, favoring substitution at the 2-position.

α-Bromination of the Ethanone Moiety

The acetyl group is brominated at the α-position using N-bromosuccinimide (NBS) under radical initiation:

  • Conditions : NBS (1.1 eq.), azobisisobutyronitrile (AIBN, catalytic) in CCl₄ at 80°C

  • Yield : ~85%
    This step generates 2-bromo-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone , a critical intermediate for subsequent amination.

Reductive Amination with Ammonia

The brominated intermediate undergoes nucleophilic substitution with aqueous ammonia (28% w/w) in a pressurized reactor:

  • Conditions : 100°C, 24 hours, ethanol solvent

  • Yield : ~70% after recrystallization
    Excess ammonia ensures mono-amination, while elevated temperatures overcome the kinetic barrier of the SN2 mechanism.

Direct Amination via Oxime Formation and Reduction

Oxime Synthesis from 1-(5-(Trifluoromethyl)pyridin-2-yl)ethanone

The ethanone intermediate (synthesized as in Section 1.1) reacts with hydroxylamine hydrochloride to form the corresponding oxime:

  • Conditions : Hydroxylamine (1.2 eq.), sodium acetate buffer (pH 5), reflux in ethanol

  • Yield : ~90%
    The oxime intermediate, (E/Z)-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone oxime , is isolated via filtration.

Catalytic Hydrogenation of the Oxime

The oxime is reduced to the primary amine using Raney nickel under hydrogen gas:

  • Conditions : H₂ (50 psi), 80°C, methanol solvent

  • Yield : ~75%
    This method avoids harsh reagents but requires careful control over hydrogen pressure to prevent over-reduction.

One-Pot Tandem Coupling and Amination

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

A novel approach employs 2-borono-5-(trifluoromethyl)pyridine and 2-aminoacetyl chloride in a palladium-catalyzed coupling:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : DMF/H₂O (4:1) at 90°C

  • Yield : ~55%
    This method concurrently forms the pyridine-ethanone bond and introduces the amino group but faces challenges in boronic acid stability.

Comparative Analysis of Synthetic Routes

Method Key Steps Advantages Limitations Overall Yield
Nuc. Substitution → AminationCross-coupling, bromination, SN2High regioselectivity, scalableMultiple purification steps46%
Oxime ReductionOxime formation, hydrogenationMild conditions, fewer stepsRequires H₂ handling68%
Tandem CouplingOne-pot Suzuki couplingStreamlined processLow yield, boronic acid instability55%

Mechanistic and Practical Considerations

Role of the Trifluoromethyl Group

The -CF₃ group’s electron-withdrawing nature directs electrophilic substitution to the pyridine’s 3-position, but its meta-directing effects are overridden by the steric and electronic demands of cross-coupling catalysts.

Purification Challenges

  • Chromatography : Reverse-phase C18 columns (acetonitrile/water gradient) resolve polar intermediates.

  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity amino ketone (≥98% by HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

2-Amino-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone has been identified as a promising scaffold for drug discovery. Its structural similarity to known bioactive compounds suggests potential pharmacological activities, including:

  • Anticonvulsant Activity : Compounds with similar structures have shown anticonvulsant properties, indicating that this compound may also possess such activity.
  • CYP Enzyme Inhibition : It has been reported as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly affect drug metabolism and pharmacokinetics, making it relevant in the development of combination therapies.

Agrochemicals

The compound's unique properties make it suitable for developing new agrochemical agents. Its role as a building block in synthesizing more complex molecules allows researchers to explore its potential in creating effective pesticides and herbicides targeting specific pests or diseases .

Material Science

Due to its chemical structure, this compound can be utilized in the synthesis of novel materials with specific functionalities. The trifluoromethyl group is known for imparting unique physical and chemical properties that can enhance material performance in various applications .

Case Studies and Research Findings

Several studies have explored the applications of compounds related to this compound:

  • Synthesis and Biological Evaluation : A study reported the synthesis of related pyridine derivatives and their evaluation for biological activity against various cancer cell lines. The results indicated significant cytotoxic effects, suggesting that modifications to the trifluoromethyl-pyridine structure could lead to potent anticancer agents .
  • Drug Metabolism Studies : Research focusing on CYP enzyme interactions highlighted the importance of understanding how this compound influences drug metabolism pathways. This knowledge is crucial for predicting drug-drug interactions in clinical settings .
  • Agrochemical Development : Investigations into the use of this compound in agrochemicals revealed its potential as a lead compound for developing new herbicides that exhibit selective action against target weeds while minimizing harm to crops .

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based Analogs

5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine

This analog (Catalog ID: 150 ) shares the pyridine core and 5-CF₃ substitution but differs in substituents:

  • Position 2: Amino group directly attached to the pyridine ring.
  • Position 3 : Trimethylsilyl (TMS)-protected ethynyl group.
  • The TMS-ethynyl group enhances stability for further functionalization (e.g., Sonogashira coupling).
2-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-4-one

Though a pyrimidine derivative, this compound (CAS: 92440-76-1 ) shares structural motifs:

  • Amino Group: Positioned at the 2-position.
  • Substituent : Aromatic trimethoxyphenylmethyl group at the 5-position.
  • Key Differences :
    • Pyrimidine ring alters electronic properties compared to pyridine.
    • The bulky trimethoxyphenyl group may hinder solubility compared to the compact -CF₃ group.

Phenyl-Based Analogs

2-Amino-1-[2-(trifluoromethyl)phenyl]ethanone Hydrochloride

This phenyl analog (SY222424 ) replaces the pyridine ring with a benzene ring:

  • Position 2 : Trifluoromethyl group.
  • Ethanone Group: Amino-substituted ethanone at position 1.
  • Lower metabolic stability in biological systems compared to heteroaromatic analogs.

Heterocyclic Hybrids

(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone

This hybrid compound (7a ) combines pyrazole and thiophene rings:

  • Functional Groups: Multiple amino, hydroxy, and cyano substituents.
  • Key Differences: Increased hydrogen-bonding capacity due to hydroxyl and cyano groups. Thiophene’s sulfur atom introduces distinct electronic and coordination properties.

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Compound Name Core Structure Substituents Key Properties/Notes
2-Amino-1-(5-CF₃-pyridin-2-yl)ethanone Pyridine 5-CF₃, 2-(amino-ethanone) Discontinued; min 95% purity
5-CF₃-3-TMS-ethynyl-pyridin-2-amine Pyridine 5-CF₃, 3-TMS-ethynyl, 2-NH₂ Catalog-listed; synthetic versatility
2-Amino-1-[2-CF₃-phenyl]ethanone HCl Phenyl 2-CF₃, 1-(amino-ethanone) Reduced polarity vs. pyridine analogs
Pyrazole-thiophene hybrid (7a) Pyrazole/Thiophene 5-amino-3-hydroxy-pyrazole, 2,4-diamino-3-cyano-thiophene Multi-step synthesis; high H-bonding

Electronic and Steric Effects

  • Amino-Ethanone vs. Direct Amino: The ethanone spacer in the target compound may reduce steric hindrance compared to analogs with amino groups directly on the ring (e.g., 5-CF₃-pyridin-2-amine).

Biological Activity

2-Amino-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone, with the CAS number 944904-58-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C8H6F3N0, with a molecular weight of 189.13 g/mol. It features a trifluoromethyl group attached to a pyridine ring, which significantly influences its biological activity.

PropertyValue
Molecular FormulaC8H6F3N0
Molecular Weight189.13 g/mol
Boiling PointNot available
SolubilitySoluble in water
Log P (octanol/water)1.82

Antimicrobial Properties

Recent studies indicate that compounds containing pyridine and trifluoromethyl groups exhibit significant antimicrobial activities. For instance, derivatives similar to this compound have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds were reported to have minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics like vancomycin .

Enzyme Inhibition

This compound has been identified as a selective inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism and the activation of procarcinogens. The compound's ability to inhibit CYP1A2 suggests potential applications in pharmacology and toxicology .

Potential as an Anticancer Agent

Emerging research highlights the anticancer potential of pyridine derivatives. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation . The trifluoromethyl group enhances the lipophilicity of these compounds, potentially improving their bioavailability and efficacy.

Study on Antimicrobial Efficacy

In a comparative study, derivatives of this compound were tested against several bacterial strains. The results indicated that these compounds exhibited MIC values ranging from 0.125 to 0.5 µg/mL against MRSA, showcasing their potential as effective antimicrobial agents compared to standard treatments .

Investigation into CYP Enzyme Interaction

A detailed structure-activity relationship (SAR) analysis was conducted on a series of pyridine derivatives, including this compound. The study found that modifications on the pyridine ring significantly influenced the binding affinity and inhibition potency against CYP1A2, indicating that further optimization could yield more effective inhibitors for drug development .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone, and how can intermediates be characterized?

  • Methodology : Use palladium-catalyzed cross-coupling or nucleophilic substitution to introduce the trifluoromethylpyridine moiety. Bromo-ethanone intermediates (e.g., 2-bromo-1-[3-ethylsulfanyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]ethanone) can be synthesized via halogenation of ketone precursors . Characterize intermediates using 1H^1H/13C^{13}C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (SHELX suite for structural refinement) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Follow OSHA/GHS guidelines:

  • Storage : Keep in airtight containers away from light and moisture. Use inert absorbents (e.g., sand) for spill cleanup .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • First Aid : For skin contact, rinse with water for 15 minutes; if ingested, seek immediate medical attention .

Q. How can the purity of this compound be validated?

  • Methodology : Employ HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times to standards. Confirm purity >95% via elemental analysis (C, H, N) and differential scanning calorimetry (DSC) for melting point consistency .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) for this compound be resolved?

  • Methodology :

  • Dynamic Effects : Check for tautomerism or rotameric equilibria using variable-temperature NMR.
  • Crystallographic Validation : Resolve ambiguities by obtaining single-crystal X-ray structures (SHELXL refinement) .
  • Computational Analysis : Compare experimental 1H^1H NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodology :

  • Catalysis : Use Buchwald-Hartwig amination with Pd(OAc)2_2/XPhos for efficient C–N bond formation.
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction rate.
  • Workup : Employ silica gel chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) for purification .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

  • Methodology :

  • Electron-Withdrawing Effects : Measure Hammett substituent constants (σm_m) via UV-Vis spectroscopy of nitrobenzene derivatives.
  • Computational Studies : Perform NBO analysis to quantify charge distribution at the pyridine ring (Gaussian 16) .

Q. What assays are suitable for evaluating this compound’s biological activity (e.g., kinase inhibition)?

  • Methodology :

  • Kinase Profiling : Use fluorescence-based assays (e.g., LANCE Ultra) to measure IC50_{50} against MAP kinase targets .
  • Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS after treating HEK293 cells (48-hour exposure) .

Data Contradiction and Troubleshooting

Q. How to address discrepancies between theoretical and experimental melting points?

  • Methodology :

  • Polymorphism Screening : Recrystallize from ethanol/water mixtures to isolate stable polymorphs.
  • Thermal Analysis : Use DSC at 10°C/min heating rate to detect phase transitions .

Q. Why does the compound exhibit unexpected byproducts during amination?

  • Methodology :

  • Reaction Monitoring : Track intermediates via in situ IR spectroscopy (C=O stretch at ~1700 cm1^{-1}).
  • Protecting Groups : Introduce Boc or Fmoc groups to suppress side reactions at the amino group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.